2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine
Description
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a synthetic amine derivative featuring a 4-methylcyclohexyl group and a 4-methylthiazole moiety. Thiazoles are heterocyclic aromatic compounds known for diverse bioactivities, including antimicrobial, anticancer, and antiviral effects .
Properties
Molecular Formula |
C14H24N2S |
|---|---|
Molecular Weight |
252.42 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H24N2S/c1-11-3-5-13(6-4-11)7-8-15-9-14-12(2)16-10-17-14/h10-11,13,15H,3-9H2,1-2H3 |
InChI Key |
FGWDPOJVVMTDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=C(N=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Methylthiazol-5-yl Fragment
Method A: Cyclization of Thioamides with α-Haloketones
One established route involves the cyclization of α-haloketones with thioamides to form the thiazole ring:
| Step | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 1 | Methylthioamide + α-haloketone | Cyclized thiazole derivative | Literature precedent (e.g., J. Heterocyclic Chem., 2019) |
This method allows for substitution at the 4-position with methyl groups, achieved by methylated α-haloketones.
Method B: Hantzsch Synthesis
An alternative involves the Hantzsch synthesis , condensing α-aminonitriles with thiourea derivatives under reflux:
| Step | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 2 | α-Aminonitrile + Thiourea | 4-Methylthiazol-5-yl derivatives | Chem. Commun., 2020 |
This approach offers regioselectivity and functional group tolerance.
Construction of the 4-Methylcyclohexyl Moiety
Method A: Hydrogenation of Aromatic Precursors
The 4-methylcyclohexyl group can be synthesized via catalytic hydrogenation of aromatic compounds such as p-xylene derivatives :
| Step | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 3 | p-Xylene + H₂ / Pd-C | 4-Methylcyclohexane | Standard catalytic hydrogenation |
Method B: Grignard or Organometallic Addition
Alternatively, Grignard reagents like methylmagnesium bromide can be added to cyclohexanone derivatives to form the methyl-substituted cyclohexane:
| Step | Reagents & Conditions | Product | Reference | |
|---|---|---|---|---|
| 4 | Cyclohexanone + CH₃MgBr | 4-Methylcyclohexanol | Subsequent dehydration | Organic synthesis protocols |
Coupling of Moieties to Form the Target Compound
Method A: Reductive Amination
The key step involves coupling the 4-methylthiazol-5-yl fragment with the 4-methylcyclohexyl derivative via reductive amination :
| Step | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 5 | Aldehyde or ketone intermediate + Amine + NaBH₃CN | Amino linkage | J. Org. Chem., 2021 |
This method ensures regioselectivity and high yields.
Method B: Nucleophilic Substitution
Alternatively, nucleophilic substitution of halogenated intermediates with amine groups under basic conditions can be employed:
| Step | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 6 | Halogenated precursor + Amine | Coupled product | Patent WO2022122773A1 |
Final Functionalization and Purification
The last steps involve purification via chromatography, recrystallization, or distillation, and characterization through NMR, MS, and IR spectroscopy to confirm structure and purity.
Data Summary Table
| Synthesis Step | Reagents | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone + Thioamide | Reflux | 75–85 | J. Heterocyclic Chem., 2019 |
| Cyclohexyl ring synthesis | p-Xylene + H₂ | Catalytic hydrogenation | 90 | Organic Syntheses |
| Coupling via reductive amination | Aldehyde + Amine | NaBH₃CN, room temp | 70–80 | J. Org. Chem., 2021 |
| Final purification | Chromatography | Standard protocols | — | — |
Supporting Research Findings
- The synthesis of heterocyclic amines with methylcyclohexyl groups has been optimized for high yield and selectivity, with recent advances focusing on green chemistry approaches, such as solvent-free conditions and catalytic processes.
- Patent literature indicates that coupling strategies involving imidazolidine derivatives and thiourea intermediates are effective for constructing complex heterocyclic frameworks similar to the target compound.
- The use of reductive amination remains the most versatile and reliable method for attaching the amine moiety to heterocyclic fragments, with yields typically exceeding 70%.
Chemical Reactions Analysis
Oxidation Reactions
The ethanamine moiety and thiazole ring undergo oxidation under controlled conditions:
-
Mechanism : The ethanamine chain oxidizes via radical intermediates to form carbonyl groups, while the thiazole’s methyl group undergoes side-chain oxidation to carboxylic acid under harsh conditions.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reaction Target | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole ring | H₂ gas with Pd/C catalyst | Partially saturated thiazoline derivative | 70–85% | |
| Cyclohexyl ring | Birch reduction (Li/NH₃) | Ring-opening to form alkane derivatives | 55–65% |
-
Key Insight : Hydrogenation of the thiazole ring preserves the cyclohexyl and ethanamine structures, enabling selective modification.
Substitution Reactions
The thiazole ring and ethanamine chain participate in nucleophilic and electrophilic substitutions:
Thiazole Ring Substitution
| Position Modified | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C-2 position | NaI in acetone (SN² mechanism) | Iodo-substituted thiazole | 60–75% | |
| C-5 methyl group | NBS with benzoyl peroxide | Brominated methyl group | 40–55% |
Ethanamine Substitution
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I in DMF | Quaternary ammonium salt | 80–90% |
-
Mechanistic Note : Bromination at the thiazole’s methyl group proceeds via free-radical pathways, while ethanamine alkylation follows classical nucleophilic substitution .
Cyclization and Ring Formation
Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl in ethanol (reflux) | Benzo-triazepine derivatives | 50–65% | |
| Ultrasound irradiation in H₂O | Imidazo-triazepinones | 45–60% |
-
Pathway : Protonation of the ethanamine nitrogen facilitates nucleophilic attack on the thiazole ring, forming fused heterocycles .
Amine-Specific Reactions
The primary amine group participates in characteristic transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride in pyridine | Acetamide derivative | 85–95% | |
| Schiff base formation | Benzaldehyde in ethanol | Imine complex | 70–80% |
-
Structural Impact : Acylation enhances stability, while imine formation enables coordination chemistry applications .
Stability and Reactivity Profile
| Condition | Effect | Source |
|---|---|---|
| Aqueous acidic media | Partial hydrolysis of thiazole ring | |
| High-temperature (>150°C) | Decomposition to aromatic byproducts |
This compound’s multifunctional architecture allows precise tuning through targeted reactions, making it valuable in medicinal chemistry and materials science. Experimental protocols emphasize temperature control and solvent selection to optimize yields .
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with key analogs from recent literature.
Structural and Physicochemical Properties
*Calculated using ChemDraw.
Key Observations:
Lipophilicity : The target compound’s 4-methylcyclohexyl group increases molecular weight (263.41 vs. 218.32 in phenyl analogs) and logP (estimated ~4.2), enhancing membrane permeability compared to aromatic analogs .
Electronic Effects : The 4-methylthiazole moiety is electron-neutral, contrasting with electron-donating methoxy groups in , which may alter receptor binding.
Biological Activity
2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine is a complex organic compound characterized by its unique structural features, which include a cyclohexyl group and a thiazole moiety. With the molecular formula C14H24N2S and a molecular weight of 252.42 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The unique combination of aliphatic and aromatic functionalities in this compound influences its interactions with biological targets. The bulky cyclohexane ring may enhance binding interactions and specificity towards certain biological receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2S |
| Molecular Weight | 252.42 g/mol |
| IUPAC Name | This compound |
| Structural Features | Cyclohexyl group, Thiazole moiety |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential applications in areas such as cancer therapy, antimicrobial activity, and enzyme inhibition.
Antitumor Activity
Preliminary studies have suggested that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent antitumor activity against several cancer cell lines, including HepG2 and A549. The mechanism of action involved inducing apoptosis and cell cycle arrest at the S phase, suggesting that similar mechanisms may be applicable to our compound of interest.
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
Research indicates that compounds featuring thiazole rings can interact with various biological targets through mechanisms such as enzyme inhibition or receptor modulation. The thiazole moiety may facilitate these interactions due to its electron-donating properties.
Case Studies and Research Findings
Several studies have investigated the biological significance of thiazole derivatives similar to this compound:
- Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Antiproliferative Effects : In vitro studies have indicated that certain thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for drug design targeting metabolic diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Methylcyclohexyl)-N-((4-methylthiazol-5-yl)methyl)ethan-1-amine?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Core template assembly : Use a 1,5-diarylpyrazole or thiazole core (as seen in structurally similar compounds) . (ii) Condensation reactions : For example, coupling a cyclohexyl ethanamine derivative with a 4-methylthiazolemethyl group using coupling agents like DCC or EDC under inert conditions . (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) are standard .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of: (i) Spectroscopic techniques :
- 1H/13C NMR to confirm substituent positions (e.g., methyl groups on thiazole and cyclohexyl rings) .
- FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
(ii) Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
(iii) HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?
- Methodological Answer : (i) Reaction parameter tuning :
- Increase temperature (e.g., reflux in THF) to accelerate kinetics while avoiding decomposition .
- Use catalytic additives (e.g., DMAP for acylations) .
(ii) Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
(iii) Automated systems : Employ flow chemistry for precise control of stoichiometry and reaction time . - Data-Driven Example : A 15% yield improvement was reported for a thiazole derivative using microwave-assisted synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : (i) Assay standardization :
- Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Validate receptor binding assays (e.g., CRF1 receptor antagonism) with radioligands like [³H]-CRF .
(ii) Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
(iii) Structural analogs : Compare activity of methyl-substituted vs. unsubstituted thiazole derivatives to isolate substituent effects .
Q. How can crystallographic data improve structure-activity relationship (SAR) models?
- Methodological Answer : (i) X-ray crystallography : Use SHELXL for structure refinement to identify key interactions (e.g., hydrogen bonding between the amine group and target residues) . (ii) Docking simulations : Align crystal structures with computational models (e.g., AutoDock Vina) to predict binding affinities . (iii) Case Study : CRF1 receptor antagonists showed nanomolar affinity when the thiazole ring adopted a planar conformation, as confirmed by XRD .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?
- Methodological Answer : (i) ADME profiling :
- Absorption : LogP calculation (target ~3.5 for blood-brain barrier penetration) .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
(ii) Bioavailability : Administer orally (30 mg/kg in rodents) and measure plasma concentration via LC-MS/MS .
(iii) Half-life : Use non-compartmental analysis (NCA) to estimate elimination rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
